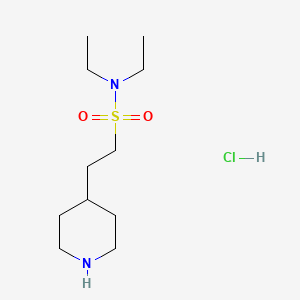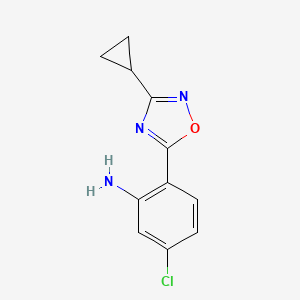
5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
An efficient one-pot method for synthesizing 2-(1,2,4-oxadiazol-5-yl)anilines was developed. This involved the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. The method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups. The reaction scope includes various amidoxime and isatoic anhydride derivatives .
Chemical Reactions Analysis
While specific reactions involving this compound are not explicitly mentioned in the literature, it’s essential to explore potential transformations. The 1,2,4-oxadiazole ring’s low aromaticity and the presence of a weak O–N bond suggest that it could rearrange into other heterocycles. Further investigations into its reactivity and functional group compatibility are warranted .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
- The pharmacokinetics and tolerance of various related compounds have been extensively studied, indicating their potential use in clinical settings. For instance, studies on fluoroquinolone compounds have examined their absorption, distribution, metabolism, and excretion in healthy volunteers, highlighting the safety and effective dose ranges for therapeutic use (Nakashima et al., 1995).
Neuropharmacology
- Research into the effects of specific ligands on receptor sites in the human brain, such as benzodiazepine receptors, has been conducted using compounds structurally related to the one . These studies use high-resolution imaging techniques to map the distribution and intensity of receptor binding, offering insights into potential therapeutic applications for neurological conditions (Kuikka et al., 1996).
Environmental Exposure and Toxicology
- The environmental exposure to and toxicology of related compounds, such as pesticides and industrial chemicals, have been studied. These studies often focus on measuring the presence of chemicals in biological samples to assess exposure levels and potential health risks. For example, the internal burden of monoarylamines, which may include structurally similar compounds, has been quantified in population-based studies to provide reference values for environmental exposure (Kütting et al., 2009).
Antimicrobial and Antifungal Applications
- The development of new antimicrobials and antifungals includes the evaluation of compounds for their efficacy against various pathogens. For instance, sertaconazole, a compound with some structural similarity to the one , has been evaluated for its effectiveness in treating Pityriasis versicolor, demonstrating significant therapeutic potential (Nasarre et al., 1992).
Reproductive Health
- Studies have also explored the relationship between chromatin condensation in spermatozoa and reproductive outcomes, such as fertilization and pregnancy rates. Although not directly related to the specific chemical structure of "5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline," these studies contribute to our understanding of how structural and chemical properties at the cellular level can impact fertility (Hammadeh et al., 1996).
Wirkmechanismus
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
The intramolecular hydrogen bonding between the n atom of the oxadiazole moiety and the nh2 group has been revealed . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the known targets of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may influence pathways related to cancer, age-related diseases, microbial infections, and metabolic regulation .
Pharmacokinetics
The compound’s molecular weight is 23567 , which is within the optimal range for drug-like properties, suggesting it may have favorable bioavailability.
Result of Action
Given the known therapeutic focus of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential effects in treating cancer, age-related diseases, microbial infections, and metabolic disorders .
Eigenschaften
IUPAC Name |
5-chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-7-3-4-8(9(13)5-7)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUJDMVOVJWMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

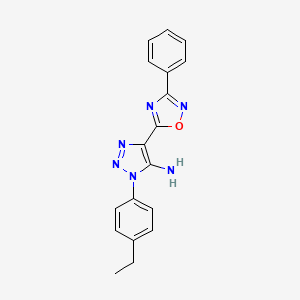
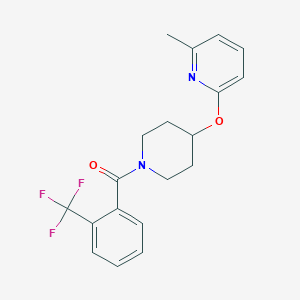
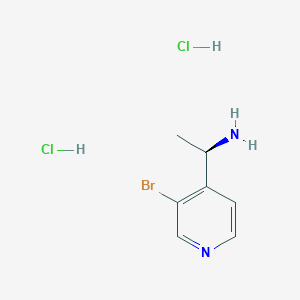
![N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide](/img/structure/B2774219.png)
![2-[(4-Methyl-2-nitroanilino)methylene]malononitrile](/img/structure/B2774220.png)

![Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2774222.png)
![1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774223.png)
![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)
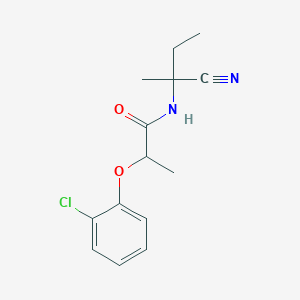
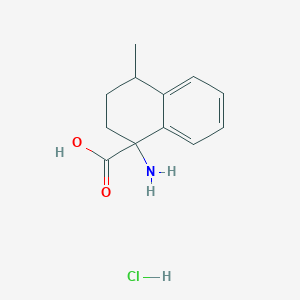
![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]phthalazine](/img/structure/B2774229.png)

